molecular formula C18H18N4OS B2379318 1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034241-05-7

1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B2379318
CAS No.: 2034241-05-7
M. Wt: 338.43
InChI Key: MVDDTGHVDOESQQ-UHFFFAOYSA-N
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Description

1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a chemical compound known for its diverse applications in scientific research. It exhibits intriguing properties and can be employed in various fields such as medicinal chemistry, material science, and drug discovery.

Preparation Methods

The synthesis of 1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves a series of organic reactions. The synthetic route often starts with the preparation of the thiophen-2-yl and pyrazin-2-yl intermediates, which are then coupled with phenethyl isocyanate under controlled conditions to form the final urea derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents for these reactions include halides and amines.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the urea linkage and formation of corresponding amines and carboxylic acids.

Scientific Research Applications

1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has a wide range of scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Material Science: The compound is explored for its properties in the creation of novel materials with specific functionalities.

    Drug Discovery: Researchers utilize this compound in the screening of new drug candidates and studying their interactions with biological targets.

    Biological Studies: It is employed in various biological assays to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can be compared with other similar compounds such as:

    1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group, which may result in different chemical and biological properties.

    1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate: This compound features a carbamate group, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(21-9-8-14-5-2-1-3-6-14)22-13-15-17(20-11-10-19-15)16-7-4-12-24-16/h1-7,10-12H,8-9,13H2,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDDTGHVDOESQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=NC=CN=C2C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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